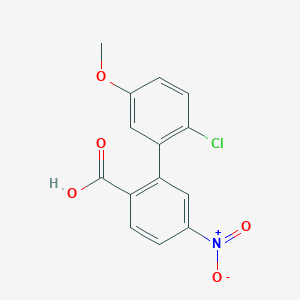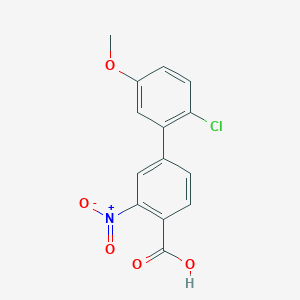
2-(3-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid, commonly referred to as 6-FBA, is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. 6-FBA is a small organic molecule with a molecular weight of 226.71 g/mol and a melting point of 152-154°C. It is a white crystalline solid with a faint odor and is highly soluble in polar solvents such as water, ethanol, and methanol. 6-FBA is a versatile compound that can be used in a variety of applications in scientific research, including as a synthetic intermediate, a chromogenic reagent, and a fluorescent probe.
科学的研究の応用
6-FBA is a versatile compound that can be used in a variety of applications in scientific research. It is commonly used as a synthetic intermediate in the synthesis of other organic molecules, such as pharmaceuticals and agrochemicals. 6-FBA can also be used as a chromogenic reagent, which can be used to detect the presence of certain compounds in a sample. Additionally, 6-FBA is also used as a fluorescent probe in biological studies, as it can be used to detect and quantify the presence of certain molecules in a sample.
作用機序
6-FBA is a small organic molecule that can interact with other molecules in a variety of ways. When used as a chromogenic reagent, 6-FBA can interact with certain compounds to form a colored complex. This colored complex can then be used to detect the presence of certain compounds in a sample. When used as a fluorescent probe, 6-FBA can interact with certain molecules to form a fluorescent complex, which can be used to detect and quantify the presence of certain molecules in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FBA are largely unknown, as it is not a naturally occurring compound and has not been extensively studied in humans. However, it is known that 6-FBA is rapidly metabolized in the body, and is not likely to accumulate in the body over time. Additionally, 6-FBA has been shown to have low toxicity in laboratory studies, with no significant adverse effects observed at doses up to 1000 mg/kg.
実験室実験の利点と制限
6-FBA is a versatile compound that can be used in a variety of laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, 6-FBA is highly soluble in polar solvents, making it easy to use in a variety of laboratory experiments. However, 6-FBA is a synthetic compound and may not be suitable for some experiments that require natural compounds.
将来の方向性
The use of 6-FBA in scientific research is still in its infancy, and there are a number of potential future directions for its use. For example, 6-FBA could be used to develop new synthetic intermediates for the synthesis of pharmaceuticals and agrochemicals. Additionally, 6-FBA could be used as a fluorescent probe in cell-based assays to detect and quantify the presence of certain molecules. Finally, 6-FBA could be used to develop new chromogenic reagents for the detection of certain compounds in a sample.
合成法
6-FBA can be synthesized through a variety of methods, including the direct reaction of 3-chloro-4-methoxyphenol with 6-fluorobenzoic acid in the presence of an acid catalyst. This reaction produces a mixture of isomers, which can then be separated and purified through a series of chromatographic and crystallization techniques. Alternatively, 6-FBA can be synthesized from the reaction of 3-chloro-4-methoxyphenol with 6-fluoro-2-nitrobenzoic acid, followed by reduction with sodium borohydride.
特性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-6-5-8(7-10(12)15)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGPZPTMBXQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691050 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-03-8 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














